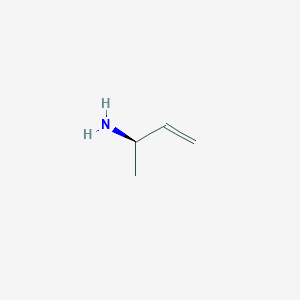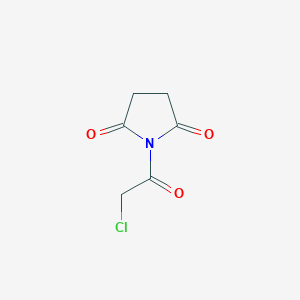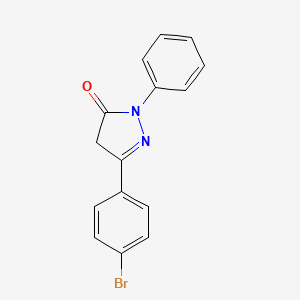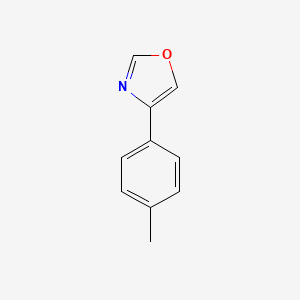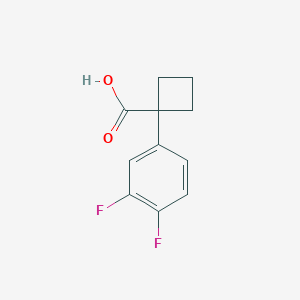
1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid
Übersicht
Beschreibung
“1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 633317-58-5. It has a molecular weight of 212.2 . The compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid” is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,4-difluorophenyl group . The InChI Code for this compound is 1S/C11H10F2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid” include a density of 1.4±0.1 g/cm3, boiling point of 370.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 57.8±0.4 cm3, and a polar surface area of 63 Å2 .Wissenschaftliche Forschungsanwendungen
Imaging Applications
One prominent application is in the domain of imaging, particularly positron emission tomography (PET). For instance, Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for PET imaging to delineate tumors. [F-18]FACBC was prepared with high specific activity, demonstrating its potential as a tumor-avid amino acid tracer for clinical imaging applications (Shoup & Goodman, 1999).
Synthesis and Structural Analysis
In the realm of synthesis and chemical structure, 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid and its analogues have been used to study the properties and synthesis of various complex molecules. Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid were synthesized to investigate the transformation of the acid moiety into trifluoromethyl groups, showcasing the compound's flexibility in chemical synthesis and modification (Radchenko et al., 2009).
Photochemical Reactions
The compound has also been a subject of study in photochemical reactions, where researchers explored the dimerization of a fluorinated dibenzylideneacetone to form cyclobutane derivatives, illuminating the compound's photochemical properties and applications in creating complex molecular structures (Schwarzer & Weber, 2014).
Conformational Studies
Furthermore, the synthesis of conformationally restricted labels for NMR studies, such as monofluoro-substituted aromatic amino acids, demonstrates the utility of cyclobutane derivatives in probing the conformation of membrane-bound peptides, offering insights into peptide structure and dynamics (Tkachenko et al., 2014).
Tumor Detection Ligands
Additionally, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues for PET imaging further underscores the compound's relevance in biomedical research, especially for tumor detection and imaging in brain tumors (Martarello et al., 2002).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMPBGKYNWHYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627802 | |
| Record name | 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid | |
CAS RN |
633317-58-5 | |
| Record name | 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)
![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
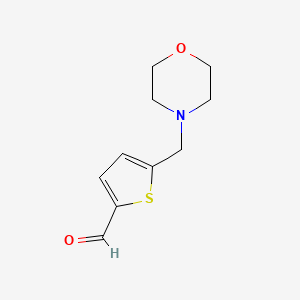
![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)
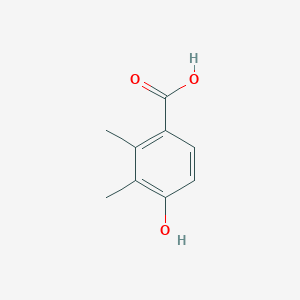
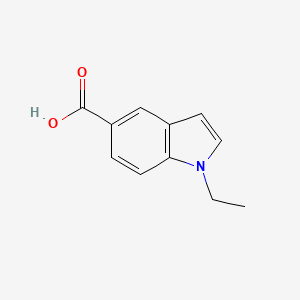
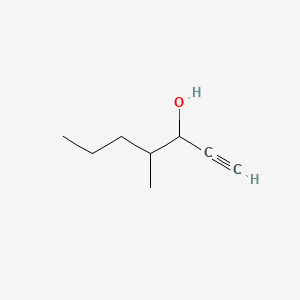
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)
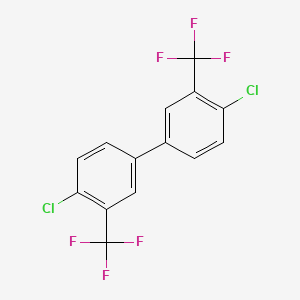
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
